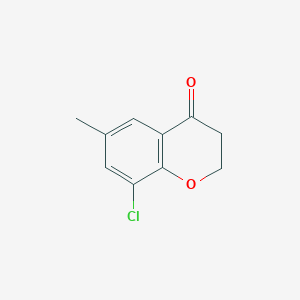

8-Chloro-6-methylchroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPFNJOQGNFLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)OCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Chloro 6 Methylchroman 4 One

Strategic Approaches for Chroman-4-one Core Construction

The assembly of the fundamental chroman-4-one scaffold is a critical first step. Several modern synthetic methods have been developed to construct this heterocyclic system efficiently.

Multi-Component Reactions in Chroman-4-one Assembly

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, containing substantial portions of all the initial components. nih.govtcichemicals.com This approach is valued for its atom economy, operational simplicity, and ability to quickly generate diverse molecular structures. tcichemicals.comnih.gov The development of novel MCRs is a significant area of research for constructing medicinally important scaffolds like chromenes. nih.gov

One strategy involves a three-component reaction followed by a cyclization to produce chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov For instance, the reaction of 3-formyl-6-methylchromone (B1298627) with primary amines and secondary phosphine (B1218219) oxides can lead to various functionalized chroman-4-one derivatives. acs.org Another example is the synthesis of pyrazole- and pyranopyrazole-adorned 4H-chromenes through a water-triggered union of two distinct four-component reactions. nih.govresearchgate.net These complex reactions can create multiple new heterocyclic rings and covalent bonds in a single, efficient step. nih.govresearchgate.net

| Reactants | Product Type | Key Features |

| 3-Formyl-6-methylchromone, primary amines, secondary phosphine oxides | Phosphinoyl-functionalized chroman-4-ones | Good to high yields (66-95%) |

| 2-Oxo-2H-chromene-3-carbaldehydes, isocyanides, anilines | Chromeno[4,3-b]pyrrol-4(1H)-ones | One-pot assembly, moderate to good yields |

| Hydrazine hydrate, ethyl acetoacetate, malononitrile, 2-hydroxy-5-methylisophthalaldehyde | Pyrazole- and pyranopyrazole-adorned 4H-chromenes | Water-triggered, forms four new heterocycles |

Cascade Radical Cyclization Pathways for Chroman-4-one Synthesis

Cascade radical cyclization reactions provide a powerful and atom-economical method for constructing functionalized chroman-4-ones. nih.govrsc.org These reactions often begin with the generation of a radical species that then participates in a series of intramolecular cyclization and coupling steps. rsc.org

A common strategy involves the use of 2-(allyloxy)arylaldehydes as starting materials. nih.govmdpi.com Various radicals, including those derived from oxamic acids, oxalates, and tertiary carboxylic acids, can initiate the cascade. nih.govmdpi.comccspublishing.org.cn For example, a metal-free approach uses (NH4)2S2O8 to mediate the decarboxylative cyclization of 2-(allyloxy)arylaldehydes with oxamic acids, yielding carbamoylated chroman-4-ones. nih.govbohrium.com This method is notable for its mild, metal-free conditions and broad substrate scope. nih.govbohrium.com Similarly, the reaction of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions can produce ester-containing chroman-4-ones. mdpi.com

Silver-catalyzed reactions have also been developed. For instance, silver nitrate (B79036) can catalyze the cascade decarboxylation-cyclization of aliphatic acids with 2-(allyloxy)arylaldehydes to form alkylated chroman-4-ones. nih.gov Another silver-catalyzed method involves the reaction of 2-(allyloxy)arylaldehydes with cyclopropanols to synthesize carbonyl-containing alkyl-substituted chroman-4-one derivatives. bohrium.com

| Radical Precursor | Catalyst/Mediator | Functional Group Introduced |

| Oxamic acids | (NH4)2S2O8 (metal-free) | Carbamoyl |

| Oxalates | (NH4)2S2O8 (metal-free) | Ester |

| Aliphatic acids | Silver nitrate | Alkyl |

| Tertiary carboxylic acids | Silver nitrate | Alkyl |

| Cyclopropanols | Silver | Carbonyl-containing alkyl |

A specific example is the synthesis of methyl 2-(8-chloro-4-oxochroman-3-yl)acetate, which was achieved through a cascade radical annulation of the corresponding 2-(allyloxy)arylaldehyde with an oxalate. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Chroman-4-one Derivatization

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of the chroman-4-one scaffold. eie.grnih.gov These reactions, often named after their developers (e.g., Suzuki-Miyaura, Heck, Negishi), typically employ palladium catalysts, though other metals are also used. eie.gr

These methods are particularly useful for introducing substituents at specific positions of the chroman-4-one ring system. For instance, a Sonogashira reaction, which couples aryl halides with terminal alkynes, can be used to introduce substituents at the 8-position of the chroman-4-one core. gu.se This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. gu.se

Nickel is emerging as a more cost-effective alternative to precious metals like palladium. ccspublishing.org.cn Nickel-catalyzed cross-coupling reactions have been successfully used to synthesize diaryl ketones from aryl aldehydes and aryl iodides. ccspublishing.org.cn The choice of ligand is crucial for the efficiency of these transition-metal catalyzed reactions. acs.org

| Reaction Name | Metal Catalyst | Reactants | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron compound, organic halide | Carbon-Carbon |

| Heck | Palladium | Alkene, aryl or vinyl halide | Carbon-Carbon |

| Negishi | Palladium, Nickel | Organozinc compound, organic halide | Carbon-Carbon |

| Sonogashira | Palladium, Copper | Terminal alkyne, aryl or vinyl halide | Carbon-Carbon |

Aldol (B89426) Condensation and Intramolecular Cyclization Protocols for Chroman-4-one Formation

Aldol condensation is a classic and effective method for forming carbon-carbon bonds and is frequently used in the synthesis of chroman-4-ones. scispace.com This reaction typically involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound. masterorganicchemistry.com When the two functional groups are present in the same molecule, an intramolecular aldol condensation can occur, leading to the formation of a cyclic product. pressbooks.pubyoutube.com This cyclization is particularly favorable for forming stable five- or six-membered rings. pressbooks.pub

In the context of chroman-4-one synthesis, a key step is often the cyclization of a 1-(2-hydroxyaryl)-3-arylpropane-1,3-dione derivative. The intramolecular aldol condensation of N-(2-acylaryl)amides, known as the Camps cyclization, can lead to the formation of quinolin-4-ones, a related heterocyclic structure. mdpi.com The reaction conditions, particularly the strength of the base used, can influence the final product. mdpi.com

For the synthesis of substituted chroman-4-ones, an aldol condensation between a substituted 2-hydroxyacetophenone (B1195853) and an aldehyde can be employed. acs.org For example, 3-(2-halobenzylidene)chroman-4-ones can be synthesized via an aldol condensation between a chroman-4-one and a 2-halobenzaldehyde. scispace.com

Green Chemistry and Microwave-Assisted Synthetic Techniques for Chroman-4-ones

Green chemistry principles focus on designing chemical processes that are efficient, safe, and environmentally friendly. bspublications.net Microwave-assisted organic synthesis (MAOS) is a key technology in green chemistry, as it often leads to dramatically reduced reaction times, higher yields, and cleaner reactions with fewer byproducts compared to conventional heating methods. nih.govajrconline.orgijrpas.com The use of microwave irradiation can also enhance the regioselectivity and stereoselectivity of reactions. nih.gov

MAOS has been successfully applied to the synthesis of chroman-4-ones and related heterocycles. nih.gov For example, a one-step synthesis of substituted chroman-4-one derivatives has been achieved through a base-mediated aldol condensation under microwave irradiation. acs.org This method has been used to produce a library of compounds for biological screening. acs.org

Microwave assistance has also been employed in multi-component reactions to synthesize complex heterocyclic systems. An efficient, eco-friendly synthesis of quinolin-4-yl methoxychromen-2- and -4-ones was developed using a one-pot, three-component domino reaction under solvent-free microwave conditions. rsc.orgrsc.org This approach highlights the benefits of MAOS, including high yields, short reaction times, and the use of a reusable catalyst. rsc.orgrsc.org Furthermore, a novel catalytic system using manganese (II) and cobalt (II) with chroman-4-one amino ligands has been developed for the microwave-assisted synthesis of various heterocyclic compounds via alcohol dehydrogenation. benthamdirect.com

| Reaction Type | Key Advantages of MAOS | Example Application |

| Aldol Condensation | Reduced reaction time, higher yields | Synthesis of substituted chroman-4-one derivatives |

| Multi-component Reaction | High yields, short reaction times, solvent-free conditions | Synthesis of quinolin-4-yl methoxychromen-2- and -4-ones |

| Alcohol Dehydrogenation | Efficient synthesis of various heterocycles | Catalyzed by Mn(II) and Co(II) with chroman-4-one amino ligands |

Regioselective Functionalization at C-6 and C-8 Positions

Achieving regioselective functionalization, meaning the ability to introduce chemical groups at specific positions on the chroman-4-one scaffold, is crucial for synthesizing a target molecule like 8-chloro-6-methylchroman-4-one. The electronic properties of the chroman-4-one ring system and the directing effects of existing substituents guide the position of incoming groups.

For the synthesis of 6,8-disubstituted chroman-4-ones, a common starting material is a correspondingly substituted 2-hydroxyacetophenone. For example, a base-mediated aldol condensation of a 2-hydroxyacetophenone bearing substituents at the 3- and 5-positions (which will become the 8- and 6-positions of the chroman-4-one, respectively) with an appropriate aldehyde can yield the desired product. acs.org The use of microwave irradiation can make this process highly efficient. acs.org

Transition metal-catalyzed cross-coupling reactions are also powerful tools for regioselective functionalization. For instance, if a chroman-4-one with a bromine atom at the 8-position is available, a Sonogashira coupling reaction can be used to introduce an alkyl group at this position. gu.se This demonstrates how a pre-existing functional group can be used as a handle for further modification.

The synthesis of a tyrosine-based chroman-4-one involved a five-step sequence that included a bromination step to introduce a bromine atom, which could then potentially be used for further functionalization. gu.se

Methodologies for Chlorination at the C-8 Position of Chroman-4-ones

Achieving regioselective chlorination at the C-8 position of the chroman-4-one scaffold is a critical and often complex synthetic step. Direct electrophilic chlorination of 6-methylchroman-4-one can lead to a mixture of isomers, necessitating the use of more controlled and sophisticated methods.

One successful approach involves a multi-step synthesis starting from a pre-substituted phenol. For instance, the reaction of 2-bromo-4-methylphenol (B149215) with n-butyllithium, followed by the addition of a Weinreb amide, can lead to the formation of the desired chroman-4-one skeleton with the halogen at the C-8 position. semanticscholar.org While this example uses bromine, similar strategies can be adapted for chlorination.

Another strategy involves the use of specific chlorinating agents under controlled conditions. While not specific to this compound, studies on related systems demonstrate the challenges and potential solutions. For example, the use of N-chlorosuccinimide (NCS) is a common method for chlorination, though it may require the presence of a directing group to achieve the desired regioselectivity. semanticscholar.org

| Starting Material | Reagents | Key Step | Product |

| 2-Bromo-4-methylphenol | n-Butyllithium, Weinreb amide derivative | Lithiation and addition | (S)-2,6-dimethylchroman-4-one semanticscholar.org |

| β-ketocarboxylic acids | N-chlorosuccinimide (NCS), chiral primary amine catalyst | Enantioselective decarboxylative chlorination | Tertiary α-chloroketones semanticscholar.org |

Techniques for Methylation at the C-6 Position of Chroman-4-ones

The introduction of a methyl group at the C-6 position is another key transformation in the synthesis of this compound. This can be accomplished through several established and novel methylation techniques.

In cases where the chroman-4-one core is already formed, direct methylation can be challenging due to the potential for multiple reaction sites. However, advances in methylation chemistry, including the use of specific methylating agents and catalysts, can improve regioselectivity. researchgate.net DNA methyltransferases, for instance, are highly specific enzymes that methylate particular DNA sequences, though their application in small molecule synthesis is not yet widespread. neb.comwikipedia.org

| Method | Starting Material | Reagent/Condition | Product |

| Building Block Approach | 2-Bromo-4-methylphenol | Multi-step synthesis | (S)-2,6-dimethylchroman-4-one semanticscholar.org |

| Direct Methylation (conceptual) | 8-Chlorochroman-4-one | Methylating agent and catalyst | This compound |

Directed C-H Activation and Functionalization Strategies for Substituted Chroman-4-ones

Directed C-H activation has emerged as a powerful and efficient strategy for the regioselective functionalization of heterocyclic compounds like chroman-4-ones. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials and often proceeds under milder conditions than traditional cross-coupling reactions.

In this methodology, a directing group is used to guide a transition metal catalyst to a specific C-H bond. acs.orgsnnu.edu.cn For the synthesis of substituted chroman-4-ones, the ketone functionality itself can act as a weakly coordinating directing group, facilitating functionalization at adjacent positions. rsc.org For instance, Rh(III)-catalyzed C-H activation and cyclization of sulfoxonium ylides with acrylates provides an efficient route to indanone derivatives, a related class of compounds. researchgate.net

While direct C-H chlorination at the C-8 position of a 6-methylchroman-4-one has not been extensively reported, the principles of directed C-H activation offer a promising avenue for future research in this area. The development of suitable directing groups and catalytic systems could enable the direct and selective introduction of a chlorine atom at the desired position.

Asymmetric Synthesis and Stereocontrol in this compound Synthesis

While this compound itself is achiral, the synthesis of chiral derivatives, particularly those with substituents at the C-2 position, is of significant interest due to the stereospecific nature of many biological interactions.

Several approaches to the asymmetric synthesis of substituted chroman-4-ones have been developed. One effective method is the intramolecular Mitsunobu cyclization. semanticscholar.orgresearchgate.net This reaction has been successfully applied to the synthesis of (S)-2,6-dimethylchroman-4-one. semanticscholar.org Another powerful technique is the use of lipase-catalyzed kinetic resolutions to obtain chiral intermediates for the synthesis of optically active 2-substituted chroman-4-ones. elsevierpure.com

The development of enantioselective methods is crucial for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Analytical and Spectroscopic Characterization in Synthetic Research

The unambiguous identification of this compound and its synthetic intermediates is essential. A combination of analytical and spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For a related compound, (R)-3-Hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one, detailed 1H and 13C NMR data have been reported, allowing for the assignment of all protons and carbons. semanticscholar.org Similar analyses would be crucial for confirming the structure of this compound.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Infrared (IR) spectroscopy is used to identify the functional groups present. For 2-phenyl-chromen-4-one, a related compound, the characteristic C=O stretch is observed at 1640 cm-1. rasayanjournal.co.in

Elemental Analysis provides the percentage composition of elements in the compound, which can be compared to the calculated values for the proposed structure. For (R)-3-(tert-Butyldimethylsilyl)oxy-1-(2-hydroxy-5-methylphenyl)butan-1-one, the calculated and found values for carbon and hydrogen showed excellent agreement. semanticscholar.org

| Technique | Information Provided | Example from a related compound |

| 1H NMR | Proton environment and connectivity | Detailed shifts and coupling constants for (R)-3-Hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one semanticscholar.org |

| 13C NMR | Carbon skeleton | δC values reported for (R)-3-Hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one semanticscholar.org |

| Mass Spectrometry | Molecular weight and formula | MS m/z (assignment, relative intensity) 309(M+ + H, 100%) for a silylated precursor semanticscholar.org |

| Infrared Spectroscopy | Functional groups | C=O stretch at 1640 cm-1 for 2-phenyl-chromen-4-one rasayanjournal.co.in |

| Elemental Analysis | Elemental composition | Found: C, 66.21; H, 9.16% for a silylated precursor (Requires: C, 66.19; H, 9.15%) semanticscholar.org |

Reactivity and Mechanistic Organic Chemistry of 8 Chloro 6 Methylchroman 4 One

Electrophilic and Nucleophilic Substitution Reactions of the Chroman-4-one Ring System

The chroman-4-one ring system is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being governed by the existing substituents on the aromatic ring.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the chroman-4-one scaffold can undergo electrophilic aromatic substitution. msu.edu The outcome of such reactions on 8-Chloro-6-methylchroman-4-one is directed by the combined effects of the alkyl ether oxygen, the methyl group, and the chloro group. The ether oxygen is a strong activating group and is ortho-, para-directing. The methyl group is also an activating, ortho-, para-director. Conversely, the chlorine atom is a deactivating but ortho-, para-directing substituent.

Given the substitution pattern of this compound, the available positions for electrophilic attack are C-5 and C-7. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Alkyl Ether Oxygen | 1 | Activating | ortho, para (to C-2, C-4a, C-8a) |

| Methyl | 6 | Activating | ortho, para (to C-5, C-7) |

| Chloro | 8 | Deactivating | ortho, para (to C-7) |

Considering these influences, the C-7 position is activated by the methyl group and the chloro group's directing effect, while the C-5 position is activated by the methyl group. The steric hindrance from the adjacent chloro group at C-8 might influence the accessibility of the C-7 position. Therefore, electrophilic substitution is likely to yield a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

Nucleophilic Substitution: Nucleophilic substitution reactions can occur at the heterocyclic part of the chroman-4-one, particularly at positions adjacent to the carbonyl group (C-2 and C-3). For instance, bromination at the C-3 position can introduce a leaving group, facilitating subsequent substitution by various nucleophiles. gu.se While nucleophilic aromatic substitution on the electron-rich benzene ring is generally difficult, it is not impossible under specific conditions, especially if a strong electron-withdrawing group is present. encyclopedia.pub In a related quinolinone system, the 4-chloro group can be displaced by various nucleophiles such as thiols, hydrazines, and amines. mdpi.com This suggests that the C-8 chloro group in this compound could potentially undergo nucleophilic substitution, although it would likely require harsh reaction conditions.

Oxidation and Reduction Transformations of this compound

The carbonyl group and the heterocyclic ring of this compound are the primary sites for oxidation and reduction reactions.

Reduction: The ketone at the C-4 position is readily reduced to a secondary alcohol, 8-Chloro-6-methylchroman-4-ol, using common reducing agents like sodium borohydride (B1222165) (NaBH₄). acs.org This transformation is a key step in the synthesis of various chroman derivatives. For example, in the synthesis of SIRT2 inhibitors, a similar carbonyl group in a substituted chroman-4-one was reduced using NaBH₄ in methanol. acs.org More aggressive reducing agents could potentially lead to the opening of the heterocyclic ring.

Oxidation: The secondary alcohol formed from the reduction of the chroman-4-one can be oxidized back to the parent ketone using oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or via Swern oxidation. acs.org Oxidation of the chroman-4-one scaffold itself can be more complex. Strong oxidizing conditions might lead to the oxidation of the methyl group or degradation of the heterocyclic ring. In some related halogenated chromen-2-one compounds, oxidation can form corresponding quinones.

A summary of typical oxidation and reduction reactions is presented below.

| Reaction Type | Reagent | Product |

| Reduction of C=O | Sodium Borohydride (NaBH₄) | 8-Chloro-6-methylchroman-4-ol |

| Oxidation of C-4 OH | Pyridinium Chlorochromate (PCC) | This compound |

Rearrangement Processes and Tautomeric Equilibria in Substituted Chroman-4-ones

Chroman-4-ones and their derivatives can participate in various rearrangement and tautomeric processes, which are fundamental to their synthesis and reactivity.

Rearrangement Reactions: Several named reactions involving rearrangements are crucial for the synthesis of the chroman-4-one skeleton.

Photo-Fries Rearrangement: This reaction can be used to synthesize chroman-4-ones from aryl esters. conicet.gov.arsigmaaldrich.com Irradiation of an aryl ester can lead to the migration of the acyl group to the ortho position of the phenolic ring, which can then undergo an intramolecular cyclization to form the chroman-4-one structure. conicet.gov.ar

Baker–Venkataraman Rearrangement: This rearrangement is used to form 1,3-diketones from o-acyloxyacetophenones, which are key precursors that can be cyclized under acidic conditions to yield chromones, which are closely related to chroman-4-ones. acs.org

Tautomeric Equilibria: Like other ketones with an α-proton, this compound can exist in equilibrium with its enol tautomer. However, the most significant tautomerism in related structures, such as 4-hydroxycoumarins, is the keto-enol tautomerism between the 4-hydroxy-2-chromenone and the 2,4-chromandione forms. cdnsciencepub.com For this compound, the primary equilibrium is between the keto form and the corresponding enol, 8-Chloro-6-methyl-2H-chromen-4-ol. The keto form is generally the more stable and predominant tautomer. The position of this equilibrium can be influenced by the solvent, with polar solvents potentially stabilizing the enol form. mdpi.commdpi.com

Detailed Mechanistic Investigations of this compound Derivatization

Understanding the reaction mechanisms for the derivatization of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Kinetic studies provide quantitative data on reaction rates and help to elucidate the step-by-step pathway of a reaction. For chroman-4-one derivatives, kinetic analyses have been employed to understand their interactions with biological targets. For instance, kinetic studies of a chroman derivative acting as an enzyme inhibitor showed it to be a mixed-type inhibitor, providing insights into its binding mechanism. csic.es

The elucidation of reaction pathways often involves identifying key intermediates and understanding the factors that control product formation. In reactions of 3-formylchromone with amines, the reaction pathway was found to be highly dependent on the solvent and the solubility of the intermediates and products formed. d-nb.info A proposed mechanism might involve initial nucleophilic addition to the carbonyl group, followed by either ring-opening or further intramolecular reactions. The leaving group ability also plays a critical role in determining the pathway of nucleophilic substitution reactions. mdpi.com

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool for supporting and predicting reaction mechanisms. These studies can provide detailed information about the electronic structure of reactants, transition states, and products.

For chroman-4-one related systems, computational studies have been used to:

Investigate Tautomeric Equilibria: Quantum chemical calculations have been performed to determine the relative stabilities of different tautomers of warfarin (B611796) and other coumarin (B35378) derivatives. cdnsciencepub.comnih.gov These studies calculate the Gibbs free energy of various isomers in different environments (gas phase, aqueous solution) to predict the most stable form.

Predict Reaction Pathways: By calculating the energy barriers for different potential reaction pathways, computational models can help to determine the most likely mechanism. For example, DFT calculations can be used to model the transition states for electrophilic substitution or nucleophilic attack, providing a theoretical basis for experimentally observed regioselectivity.

Analyze Molecular Properties: Computational methods can be used to study the molecular structures and electronic properties of novel chroman-4-one derivatives and their metal complexes, helping to rationalize their observed biological activities. researchgate.net

Although specific computational studies on this compound are not widely reported, the established methodologies can be readily applied to investigate its reactivity, tautomeric preferences, and the mechanisms of its derivatization reactions.

Computational and Theoretical Chemistry Studies of 8 Chloro 6 Methylchroman 4 One

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical methods provide profound insights into the electronic structure, stability, and reactivity of molecules. For 8-Chloro-6-methylchroman-4-one, these computational tools are invaluable in characterizing its fundamental properties at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the ground state properties of molecules like this compound. These calculations can predict a variety of molecular properties, including optimized molecular geometry (bond lengths and angles), electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution), and vibrational frequencies.

For this compound, DFT calculations would reveal the influence of the electron-withdrawing chloro group at the C8 position and the electron-donating methyl group at the C6 position on the geometry and electronic landscape of the chroman-4-one core. The calculated HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 1: Representative Data from DFT Calculations for Chroman-4-one Derivatives

| Property | Calculated Value |

| Optimized Ground State Energy | [Data not available for the specific compound] |

| HOMO Energy | [Data not available for the specific compound] |

| LUMO Energy | [Data not available for the specific compound] |

| HOMO-LUMO Energy Gap | [Data not available for the specific compound] |

| Dipole Moment | [Data not available for the specific compound] |

Note: The table above is a representation of the types of data obtained from DFT calculations. Specific values for this compound are not publicly available in the searched literature.

Analysis of Conformational Isomerism in Chroman-4-one Derivatives

The non-planar nature of the dihydropyranone ring in the chroman-4-one scaffold gives rise to the possibility of conformational isomerism. This ring can adopt various conformations, such as half-chair, sofa, or twist-boat forms. The relative energies of these conformers dictate the predominant shape of the molecule in different environments, which in turn influences its biological activity.

Computational analysis of the potential energy surface of this compound can identify the most stable conformers and the energy barriers for interconversion between them. The substituents on the aromatic ring, namely the chloro and methyl groups, can influence the conformational preference of the dihydropyranone ring through steric and electronic effects. Understanding the conformational landscape is crucial, as different conformers may exhibit different binding affinities to a biological target.

Molecular Docking and Simulation Studies of Chroman-4-one Interactions

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are central to structure-based drug design and in understanding the molecular basis of a compound's biological activity.

Ligand-Target Protein Interaction Profiling for this compound

Molecular docking simulations can be employed to predict the binding mode of this compound within the active site of a target protein. This process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity. The interaction profile reveals the key amino acid residues that engage in favorable interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the chlorine atom at the C8 position can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The methyl group at C6 can contribute to hydrophobic interactions, while the carbonyl group of the chroman-4-one core is a potential hydrogen bond acceptor. A detailed interaction profile is essential for understanding the specificity of the compound for its target and for guiding further optimization of its structure to enhance binding affinity.

Prediction of Binding Modes and Affinities in Enzyme Active Sites

Building upon the interaction profiling, computational methods can predict the most likely binding mode of this compound in an enzyme's active site. The predicted binding mode provides a three-dimensional representation of the ligand-protein complex, which can be visually inspected to rationalize structure-activity relationships (SAR).

Furthermore, various scoring functions are used to estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). While these predictions are not always quantitatively precise, they are highly valuable for ranking a series of compounds and prioritizing them for synthesis and experimental testing. For instance, docking studies on chroman-4-one derivatives as inhibitors of enzymes like sirtuin 2 (SIRT2) have provided insights into their binding modes, where the chroman-4-one scaffold is buried in a hydrophobic pocket. acs.org

Table 2: Representative Data from Molecular Docking Studies of Chroman-4-one Derivatives

| Target Protein | Predicted Binding Affinity (e.g., kcal/mol) | Key Interacting Residues |

| [Example: Sirtuin 2 (SIRT2)] | [Data not available for the specific compound] | [e.g., Gln142, Hydrophobic pocket residues] acs.org |

| [Example: Target X] | [Data not available for the specific compound] | [Data not available] |

Note: This table illustrates the type of information generated from molecular docking studies. Specific data for this compound is not available in the public domain based on the conducted searches.

Homology Modeling Applications in Chroman-4-one Research

In many cases, the experimental three-dimensional structure of a target protein of interest is not available. In such situations, homology modeling can be used to construct a reliable 3D model of the target protein based on the experimentally determined structure of a homologous protein (the template). This technique is particularly useful in the study of chroman-4-one derivatives when their biological target has not been crystallized.

A notable example in the broader class of chroman-4-ones is the use of homology modeling to study their interaction with SIRT2. Researchers have built a homology model of human SIRT2 based on the crystal structure of SIRT1 to investigate the binding mode of chroman-4-one-based inhibitors. acs.orgnih.gov This model allowed for docking studies that clarified the structure-activity relationships of these compounds and was consistent with experimental data. acs.orgnih.gov Such an approach would be directly applicable to studying the potential interactions of this compound with SIRT2 or other protein targets for which a suitable template structure exists. The quality of the homology model is critical for the reliability of subsequent docking studies.

Predictive Spectroscopic Analysis of this compound

Computational chemistry offers powerful tools for the predictive analysis of spectroscopic properties of molecules like this compound. These predictive methods are instrumental in interpreting experimental spectra, assigning spectral features, and understanding the underlying molecular structure and bonding.

Vibrational Spectroscopy Simulations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. mdpi.com Computational simulations, primarily using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule with a reasonable degree of accuracy. nih.govresearchgate.net These simulations are crucial for assigning the various vibrational modes of complex molecules.

For this compound, a theoretical vibrational spectrum can be calculated. This involves first optimizing the molecular geometry of the compound at a selected level of theory and basis set, such as B3LYP/6-311++G(d,p). nih.govresearchgate.net Following geometry optimization, the harmonic vibrational frequencies are computed. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov

The predicted vibrational spectrum of this compound would exhibit characteristic peaks corresponding to the vibrations of its specific functional groups. Key vibrational modes would include:

C=O Stretch: The carbonyl group of the chromanone ring will have a strong, characteristic stretching vibration.

C-Cl Stretch: The chloro substituent on the aromatic ring will have a distinct stretching frequency.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear at higher frequencies.

CH₃ Vibrations: The methyl group will exhibit symmetric and asymmetric stretching and bending modes.

Aromatic Ring Vibrations: The benzene (B151609) ring will show characteristic in-plane and out-of-plane bending and stretching vibrations.

A detailed analysis of the Potential Energy Distribution (PED) can be performed to provide a quantitative assignment of each vibrational mode to the internal coordinates of the molecule. nih.gov

Table 1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Carbonyl) | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| CH₂ Scissoring | 1470 - 1450 | Medium |

| CH₃ Asymmetric Bend | ~1460 | Medium |

| CH₃ Symmetric Bend | ~1375 | Medium |

| C-O-C Asymmetric Stretch (Ether) | 1275 - 1200 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Note: The values in this table are illustrative and based on typical frequency ranges for the respective functional groups. Actual calculated values would depend on the specific computational method and basis set used.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. mdpi.com Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. liverpool.ac.uk

The prediction of NMR chemical shifts for this compound would involve calculating the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would show distinct signals for the protons in different chemical environments:

Aromatic Protons: The protons on the substituted benzene ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methyl and ether groups.

Methylene (B1212753) Protons: The two methylene groups in the dihydropyranone ring will have characteristic chemical shifts.

Methyl Protons: The protons of the methyl group will give rise to a singlet in the aliphatic region.

Similarly, the ¹³C NMR spectrum prediction would provide the chemical shifts for each carbon atom in the molecule. The carbonyl carbon is expected to be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro and methyl substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl C=O | - | 190 - 200 |

| Aromatic C-Cl | - | 125 - 135 |

| Aromatic C-CH₃ | - | 130 - 140 |

| Other Aromatic C | - | 115 - 130 |

| Aromatic C-H | 7.0 - 8.0 | 115 - 130 |

| Methylene C (α to C=O) | 2.5 - 3.0 | 40 - 50 |

| Methylene C (α to O) | 4.0 - 4.5 | 60 - 70 |

| Methyl C | - | 20 - 25 |

| Methyl H | 2.0 - 2.5 | - |

Note: These are estimated chemical shift ranges. Precise values would be obtained from specific quantum chemical calculations.

Advanced Computational Methods for Predicting Molecular Properties and Reactivity

Beyond spectroscopic prediction, advanced computational methods can be used to explore a wide range of molecular properties and the reactivity of this compound. These studies provide insights into the electronic structure and potential chemical behavior of the molecule.

One key area of investigation is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. The MEP surface illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials around the acidic protons.

Natural Bond Orbital (NBO) analysis can be employed to study intramolecular interactions, such as hyperconjugation and charge delocalization. nih.gov This analysis provides a deeper understanding of the electronic stabilization within the molecule.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, softness, and the Fukui function, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. nih.gov For instance, the Fukui function can pinpoint the specific atoms in this compound that are most susceptible to undergoing a chemical reaction.

These computational approaches, when combined, provide a comprehensive theoretical framework for understanding the structure, properties, and reactivity of this compound, guiding further experimental studies and applications.

Structure Activity Relationships Sar of 8 Chloro 6 Methylchroman 4 One and Analogues

Influence of Halogen Substituents on Molecular Interaction Profiles

The presence and position of halogen atoms on the chroman-4-one ring system are critical determinants of biological activity. These electronegative substituents can significantly alter the electronic properties of the molecule, influencing its ability to interact with biological targets.

Impact of C-8 Chloro Substitution on Ligand-Receptor Recognition

The substitution of a chlorine atom at the C-8 position of the chroman-4-one scaffold is a key feature contributing to the biological activity of this class of compounds. Research into chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a class of enzymes implicated in aging and neurodegenerative diseases, has highlighted the importance of electron-withdrawing groups at this position. The chloro group at C-8, along with other substituents, contributes to a favorable electronic profile for potent SIRT2 inhibition acs.org.

In a broader context, the presence of a halogen atom, such as chlorine, can enhance the binding affinity of a ligand to its receptor through various non-covalent interactions. While direct evidence for the specific interactions of the C-8 chloro group of 8-Chloro-6-methylchroman-4-one with a particular receptor is still under investigation, the general principles of medicinal chemistry suggest that it can participate in hydrophobic interactions, dipole-dipole interactions, and potentially halogen bonding.

Role of Halogen Bonding Interactions in Substituted Chroman-4-ones

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a receptor, such as an oxygen, nitrogen, or sulfur atom. This type of interaction is gaining increasing recognition for its role in molecular recognition and drug design.

In the context of substituted chroman-4-ones, the potential for halogen bonding exists, particularly with the C-8 chloro substituent. A crystallographic study of 8-chloro-4-oxo-4H-chromene-3-carbaldehyde investigated the possibility of an intramolecular halogen bond between the C-8 chlorine and the formyl oxygen. However, in this specific case, the distance between the chlorine and oxygen atoms was found to be nearly the sum of their van der Waals radii, suggesting the absence of a significant halogen bond. It is important to note that the presence and strength of halogen bonds are highly dependent on the specific molecular geometry and the electronic environment of the interacting atoms. Therefore, while not observed in this particular derivative, halogen bonding remains a plausible and potentially significant interaction for other 8-chloro-chroman-4-one analogues in their interactions with biological targets.

Contribution of Alkyl Groups to the Structure-Activity Landscape

Alkyl substituents on the chroman-4-one core play a crucial role in modulating the compound's lipophilicity, steric profile, and ultimately, its binding characteristics with target proteins.

Effects of C-6 Methyl Group on Binding Characteristics

The C-6 position of the chroman-4-one ring is another critical site for substitution. Studies on SIRT2 inhibitors have revealed that substitution at this position is not only beneficial but may be more critical for activity than substitution at the C-8 position. The presence of a methyl group at C-6 in this compound is therefore expected to positively contribute to its biological activity.

The methyl group, being a small, lipophilic substituent, can enhance binding affinity through van der Waals interactions within a hydrophobic pocket of the target protein. This can lead to improved potency and selectivity of the compound. The precise nature and extent of this contribution, however, are dependent on the specific topology of the receptor's binding site.

Modulation of Activity by Varied Alkyl Substituents in Chroman-4-ones

The nature of the alkyl substituent, particularly at the C-2 position, has been shown to significantly impact the biological activity of chroman-4-one derivatives. Research on SIRT2 inhibitors has demonstrated that an unbranched alkyl chain of three to five carbons at the C-2 position is optimal for high potency acs.org.

The length and branching of the alkyl chain influence how the molecule fits into the binding pocket of the target enzyme. For instance, a study on 2-alkyl-substituted chroman-4-ones as SIRT2 inhibitors showed that a pentyl group at the C-2 position was optimal among the studied alkyl derivatives. Branching of the alkyl chain near the chroman-4-one ring system was found to decrease inhibitory activity, suggesting that bulky groups in this region may cause steric hindrance and prevent optimal binding acs.org.

In the context of antibacterial activity, the length of the 2-alkyl chain in 5,7-dihydroxy-4-chromanones plays a significant role. Longer aliphatic chains (six to nine carbons) demonstrated better activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to shorter chains nih.gov.

| Compound/Substituent | Target/Assay | Activity |

|---|---|---|

| 2-n-propyl-chroman-4-one | SIRT2 Inhibition | IC50 = 10.6 µM |

| 2-n-pentyl-chroman-4-one | SIRT2 Inhibition | More potent than n-propyl and n-heptyl derivatives |

| 2-n-heptyl-chroman-4-one | SIRT2 Inhibition | Less potent than n-pentyl derivative |

| 2-isopropyl-chroman-4-one | SIRT2 Inhibition | Less active than n-propyl derivative |

| 5,7-dihydroxy-4-chromanones with C6-C9 alkyl chain at C-2 | Antibacterial (MRSA) | MIC = 3.13–6.25 µg/mL |

| 5,7-dihydroxy-4-chromanones with C3 alkyl chain at C-2 | Antibacterial (MRSA) | MIC = 100 µg/mL |

Stereochemical Contributions to the Structure-Activity Relationships of Chroman-4-ones

The introduction of a substituent at the C-2 or C-3 position of the chroman-4-one ring can create a chiral center, leading to the existence of enantiomers. The three-dimensional arrangement of atoms in these stereoisomers can significantly affect their interaction with chiral biological macromolecules like proteins and enzymes, often resulting in different pharmacological activities.

While the broader field of medicinal chemistry is replete with examples of enantioselectivity, specific and detailed SAR studies on the stereoisomers of this compound are not extensively documented in the available literature. However, studies on related chroman-4-one derivatives provide valuable insights into the potential importance of stereochemistry for this class of compounds.

For instance, in the case of the naturally occurring chroman-4-one derivative olympicin A, a comparison of the racemic mixture with the chiral S-isomer revealed largely the same antituberculosis and anti-Gram-positive activity nih.gov. This suggests that for this particular scaffold and biological target, the stereochemistry at the C-2 position may not be a critical determinant of activity.

Conversely, enantioselective synthesis of 2,3-disubstituted-4-chromanone derivatives has been explored for the development of potent anti-HIV-1 agents, indicating that for certain biological targets, a specific stereoisomer may be required for optimal activity. The (2S) configuration of some naturally occurring flavanones (2-phenyl chroman-4-one derivatives) has been associated with good antidiabetic effects nih.gov. These examples underscore the principle that the impact of stereochemistry on the biological activity of chroman-4-ones is target-dependent and must be evaluated on a case-by-case basis. Further investigation into the enantiomers of this compound and its analogues is warranted to fully elucidate their SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chroman-4-one Derivatives [ 15 ]

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For chroman-4-one derivatives, QSAR studies are instrumental in predicting the therapeutic potential of novel analogs and in elucidating the structural features essential for their activity.

In a typical QSAR study for chroman-4-one derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is used. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then utilized to develop a mathematical model that links these descriptors to the observed biological activity.

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to chroman-4-one derivatives. These methods provide 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. A 3D-QSAR investigation on chromone (B188151) derivatives as MAO inhibitors revealed a robust model with a high correlation coefficient (R² = 0.9064) and predictive ability (Q² = 0.8239) [ 6 ]. Such models are valuable for predicting the activity of newly designed compounds prior to their synthesis.

A QSAR study on the antifungal activity of 2-heteroaryl-4-chromanone derivatives against rice blight constructed a four-parameter model with a conventional correlation coefficient (R²) of 0.854 and a cross-validation correlation coefficient (R²cv) of 0.788, indicating good predictability and robustness [ 8 ]. The success of a QSAR model is highly dependent on the quality of the biological data, the diversity of the chemical structures, and the rigorous validation of the developed model.

The table below presents hypothetical data to illustrate the kind of information used and generated in a QSAR study of chroman-4-one derivatives, focusing on key molecular descriptors that often influence biological activity.

| Compound | Substituent (R) | logP (Lipophilicity) | Molecular Weight (MW) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted pIC50 | Experimental pIC50 |

| 1 | H | 2.5 | 200.2 | 0 | 2 | 5.8 | 5.7 |

| 2 | 6-CH3 | 2.9 | 214.2 | 0 | 2 | 6.1 | 6.2 |

| 3 | 8-Cl | 3.1 | 234.7 | 0 | 2 | 6.5 | 6.4 |

| 4 | 6-OCH3 | 2.7 | 230.2 | 0 | 3 | 6.3 | 6.3 |

| 5 | 7-OH | 2.1 | 216.2 | 1 | 3 | 5.5 | 5.6 |

| 6 | 8-NO2 | 2.4 | 245.2 | 0 | 4 | 6.8 | 6.9 |

Rational Design Principles for Enhancing Specificity and Potency of Chroman-4-one Ligands [ 17 ]

The rational design of chroman-4-one ligands aims to systematically modify their chemical structure to optimize their interaction with a specific biological target, thereby enhancing their potency and selectivity. This process is guided by an understanding of the structure-activity relationships (SAR) and the three-dimensional structure of the target protein.

A primary principle in the rational design of chroman-4-one derivatives is the strategic placement of substituents on the chroman-4-one scaffold. [ 4 ] Studies have shown that the nature and position of these substituents can significantly influence biological activity. For example, in the development of Sirtuin 2 (SIRT2) inhibitors, it was found that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring were favorable for inhibitory activity. [ 4 ] This suggests that these positions are likely involved in key interactions within the binding pocket of the SIRT2 enzyme.

Another key principle is the modulation of physicochemical properties such as lipophilicity, electronic effects, and steric bulk. For instance, the introduction of a hydrophobic substituent at a position that interacts with a hydrophobic pocket in the target protein can enhance binding affinity. Conversely, adding polar groups can improve solubility and introduce specific hydrogen bonding interactions. SAR studies on chroman-4-one derivatives as antibacterial agents revealed that a hydrophobic substituent at the 2-position and hydrogen bond donor/acceptor groups at the 4-position, along with hydroxyl groups at the 5- and 7-positions, enhanced antibacterial activity. [ 2 ]

Pharmacophore modeling is a powerful tool in rational drug design. [ 14 ] A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. For a series of (E)-3-Heteroarylidenechroman-4-ones with monoamine oxidase-B (MAO-B) inhibitory activity, a pharmacophore model was generated featuring two hydrogen bond acceptors and one aromatic ring hydrogen bond donor. [ 11 ] This model can then be used to screen virtual compound libraries or to guide the design of new chroman-4-one derivatives with a higher probability of being active MAO-B inhibitors.

Structure-based drug design, which utilizes the 3D structure of the target protein obtained from X-ray crystallography or homology modeling, allows for the precise design of ligands that fit optimally into the binding site. Molecular docking simulations can predict the binding mode and affinity of designed chroman-4-one analogues, helping to prioritize compounds for synthesis and biological evaluation. [ 6 ]

The following table illustrates how rational design principles can be applied to modify a lead chroman-4-one structure to improve its potency, based on hypothetical SAR data.

| Compound ID | R1 (Position 6) | R2 (Position 8) | R3 (Position 2) | Design Rationale | Resulting IC50 (µM) |

| Lead-1 | H | H | H | Initial Scaffold | 50 |

| Mod-1 | CH3 | H | H | Explore steric effects at position 6 | 35 |

| Mod-2 | H | Cl | H | Introduce electron-withdrawing group at position 8 | 20 |

| Mod-3 | CH3 | Cl | H | Combine favorable substitutions | 10 |

| Mod-4 | CH3 | Cl | Phenyl | Introduce bulky hydrophobic group at position 2 | 55 |

| Mod-5 | CH3 | Cl | n-Pentyl | Introduce flexible hydrophobic chain at position 2 | 5 |

Biological Mechanism of Action of 8 Chloro 6 Methylchroman 4 One at a Molecular Level

Interaction with Specific Molecular Targets and Biochemical Pathways

Chroman-4-one derivatives are known to interact with a variety of molecular targets, thereby influencing numerous biochemical pathways. Their biological activities are diverse, ranging from antimicrobial and antioxidant to anti-inflammatory and anticancer effects. The specific substitutions on the chroman-4-one ring system play a crucial role in determining their target affinity and selectivity.

A significant body of research has focused on the ability of chroman-4-one derivatives to modulate the activity of various enzymes. One of the most well-documented targets is Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. nih.govacs.org These enzymes play a critical role in numerous cellular processes, including gene silencing, DNA repair, and cell cycle regulation.

Studies have shown that chroman-4-one derivatives can act as potent and selective inhibitors of SIRT2. nih.gov The structure-activity relationship (SAR) studies reveal that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are critical for inhibitory activity. nih.gov In particular, the presence of larger, electron-withdrawing groups at the 6- and 8-positions has been found to be favorable for high potency. nih.gov For instance, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 μM. nih.gov This suggests that the 8-chloro and 6-methyl substitutions of 8-Chloro-6-methylchroman-4-one could contribute to its potential as a SIRT2 inhibitor.

The proposed mechanism of SIRT2 inhibition by chroman-4-one derivatives involves the inhibitor binding to the enzyme's active site. helsinki.fi The carbonyl group of the chroman-4-one is believed to be an essential feature for this interaction. acs.org

Beyond SIRT2, other chroman-4-one derivatives have been shown to inhibit other enzymes. For example, certain derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing diabetes. nih.gov Molecular modeling studies on other chroman-4-one derivatives have suggested potential inhibition of fungal enzymes such as cysteine synthase and HOG1 kinase, highlighting their potential as antimicrobial agents. mdpi.com

In addition to enzyme inhibition, chroman-4-one derivatives can also interact with various cellular receptors, thereby influencing downstream signaling pathways.

For instance, certain chromen-4-one derivatives have been investigated for their affinity for sigma (σ) receptors, which are implicated in neurological disorders. rsc.org Specifically, 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones have shown affinity for both σ1 and σ2 receptors. rsc.org

Furthermore, derivatives of chromen-4-one have been developed as agonists and antagonists for the G protein-coupled receptor GPR55, which is involved in various physiological processes including inflammation and pain. acs.org The interaction with these receptors is highly dependent on the substitution pattern of the chromen-4-one core, with the carbonyl group playing a crucial role in receptor binding and activation. acs.org

Molecular Recognition and Ligand Binding Site Characterization

Molecular modeling and computational studies have provided insights into the molecular recognition and binding of chroman-4-one derivatives to their targets. In the case of SIRT2, a proposed binding mode suggests that the chroman-4-one scaffold is buried in a hydrophobic pocket of the enzyme. helsinki.fi The carbonyl oxygen of the chroman-4-one is thought to form a hydrogen bond with a conserved water molecule within the active site, which in turn interacts with a glutamine residue and NAD+. helsinki.fi

For antimicrobial chroman-4-one derivatives targeting fungal enzymes, molecular modeling has suggested that these compounds can bind to the active sites of enzymes like cysteine synthase and HOG1 kinase, as well as an allosteric site on fructose-1,6-bisphosphate aldolase (B8822740) (FBA1). mdpi.com These interactions are predicted to disrupt the normal function of these essential fungal proteins.

Docking studies with opioid receptors have also been performed on 4-chromanone (B43037) derivatives to evaluate their binding affinity. jmbfs.org These studies indicate that the derivatives can fit within the active site pocket of the receptor, forming interactions with key amino acid residues. jmbfs.org

Investigations into the Selectivity Profiles of this compound for Molecular Targets

While specific selectivity profile studies for this compound are not available, research on related analogs provides valuable insights. The selectivity of chroman-4-one derivatives for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3 has been a key focus of investigation. nih.gov Many of the synthesized and tested chroman-4-one derivatives have demonstrated high selectivity for SIRT2. nih.gov This selectivity is attributed to the specific structural features of the compounds and the corresponding topology of the SIRT2 active site.

The substitution pattern is a major determinant of selectivity. For example, the presence of bulky, electron-withdrawing groups at the 6- and 8-positions appears to confer SIRT2 selectivity. nih.gov This suggests that this compound, with its chloro and methyl substitutions, may also exhibit a degree of selectivity for certain molecular targets.

Impact on Cellular Processes at the Molecular Level (e.g., protein acetylation levels)

The inhibition of SIRT2 by chroman-4-one derivatives has a direct impact on cellular processes at the molecular level, most notably on protein acetylation. SIRT2 is known to deacetylate several non-histone proteins, including α-tubulin, a key component of the cytoskeleton.

Studies have shown that treatment of cancer cells with SIRT2-inhibiting chroman-4-one derivatives leads to an increase in the acetylation level of α-tubulin. acs.orghelsinki.fi This indicates that these compounds can effectively inhibit the deacetylase activity of SIRT2 within a cellular context. The hyperacetylation of α-tubulin can, in turn, affect microtubule stability and dynamics, which can lead to antiproliferative effects in cancer cells. acs.org

The modulation of protein acetylation is a key mechanism through which sirtuins regulate gene expression. nih.govresearchgate.net By inhibiting SIRT2, chroman-4-one derivatives can potentially influence the acetylation status of histones and other proteins, thereby affecting gene transcription and other cellular functions.

Future Research Directions and Emerging Technologies in 8 Chloro 6 Methylchroman 4 One Studies

Development of Novel Synthetic Pathways for Highly Functionalized Chroman-4-ones

The future of 8-Chloro-6-methylchroman-4-one research is intrinsically linked to the innovation of synthetic methodologies that allow for the precise and efficient construction of highly functionalized derivatives. Traditional synthetic routes often face limitations in terms of substrate scope, reaction conditions, and the introduction of diverse functional groups. Modern synthetic organic chemistry offers a toolkit of novel strategies to overcome these challenges.

Recent advancements have highlighted the power of cascade radical cyclization reactions for the synthesis of functionalized chroman-4-ones. These methods often proceed under mild conditions and allow for the formation of multiple bonds in a single step, representing a more atom-economical and efficient approach. For instance, visible-light-induced cascade radical cyclizations have been successfully employed to generate sulfone-functionalized chroman-4-ones without the need for a transition-metal photocatalyst. The development of such methodologies is crucial for creating libraries of this compound analogs with diverse substituents, which is essential for structure-activity relationship (SAR) studies.

Moreover, the application of multicomponent reactions (MCRs) is another promising avenue. MCRs, where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the reactants, offer a powerful tool for rapidly generating molecular complexity. The design and implementation of novel MCRs for the synthesis of chroman-4-one scaffolds will undoubtedly accelerate the discovery of new derivatives with enhanced biological activities. The focus will be on developing stereoselective and regioselective methods to control the three-dimensional arrangement of atoms, a critical factor in determining a molecule's biological function.

| Synthetic Strategy | Description | Potential Advantages for Chroman-4-one Synthesis |

| Cascade Radical Cyclization | A series of reactions where the formation of a radical intermediate initiates an intramolecular cyclization, followed by further transformations. | High efficiency, mild reaction conditions, construction of complex molecules in a single step. |

| Visible-Light Photoredox Catalysis | Utilizes visible light to initiate chemical reactions via single-electron transfer pathways, often employing a photocatalyst. | Environmentally friendly, access to unique reactive intermediates, high functional group tolerance. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product containing structural features of all reactants. | High atom economy, operational simplicity, rapid generation of chemical diversity. |

| C-H Activation/Functionalization | The direct functionalization of carbon-hydrogen bonds, which are typically unreactive. | Increased synthetic efficiency by avoiding pre-functionalization steps, access to novel chemical space. |

Integration of Artificial Intelligence and Machine Learning in Chroman-4-one Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new chroman-4-one derivatives. indexcopernicus.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. In the context of this compound research, AI and ML can be applied across the entire discovery pipeline.

| AI/ML Application | Description | Impact on Chroman-4-one Research |

| Predictive Modeling (QSAR/QSPR) | Quantitative Structure-Activity/Property Relationship models that correlate chemical structure with biological activity or physical properties. | Rapid virtual screening of large compound libraries, prioritization of synthetic targets. mdpi.com |

| De Novo Drug Design | Generative models that create novel molecular structures with desired properties. | Exploration of new chemical space, design of compounds with optimized activity and safety profiles. |

| Reaction Prediction and Synthesis Planning | Algorithms that predict the outcome of chemical reactions and devise optimal synthetic routes. | Acceleration of the synthesis of novel chroman-4-one derivatives. scitechdaily.com |

| Analysis of High-Content Screening Data | ML algorithms to analyze complex biological data from high-throughput screening assays. | Identification of subtle structure-activity relationships and mechanisms of action. |

Advanced Spectroscopic Techniques for Elucidating Dynamic Molecular Interactions

Understanding the dynamic interactions of this compound and its derivatives with their biological targets is crucial for rational drug design. Advanced spectroscopic techniques offer powerful tools to probe these interactions at a molecular level, providing insights that are often inaccessible through static structural methods.

Nuclear Magnetic Resonance (NMR) spectroscopy, for example, is a versatile technique for studying molecular structure, dynamics, and interactions in solution. mdpi.com Advanced NMR experiments, such as saturation transfer difference (STD) NMR and WaterLOGSY, can be used to identify the binding epitope of a ligand and to characterize the kinetics of binding. Furthermore, techniques like relaxation-based NMR can provide information on the conformational dynamics of both the ligand and the protein upon binding.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide detailed information about the chemical bonds and functional groups involved in molecular interactions. mdpi.com Time-resolved spectroscopic techniques can be employed to monitor the dynamics of these interactions on a femtosecond to millisecond timescale. The application of these advanced methods will provide a more complete picture of how this compound and its analogs interact with their biological targets, facilitating the design of more potent and selective inhibitors.

| Spectroscopic Technique | Information Gained | Relevance to Chroman-4-one Studies |

| Advanced NMR Spectroscopy | Ligand-protein binding interfaces, conformational changes, binding kinetics and thermodynamics. mdpi.com | Detailed characterization of the interaction with biological targets, guiding lead optimization. |

| Time-Resolved FTIR/Raman Spectroscopy | Changes in vibrational modes upon binding, real-time monitoring of reaction dynamics. | Understanding the specific functional groups involved in binding and the mechanism of action. |

| Circular Dichroism (CD) Spectroscopy | Changes in the secondary and tertiary structure of a protein upon ligand binding. | Assessing the impact of compound binding on the overall structure and stability of the target protein. |

| Surface Plasmon Resonance (SPR) | Real-time measurement of binding kinetics (association and dissociation rates) and affinity. | Quantitative assessment of binding affinity, crucial for SAR studies. |

Refinement of Computational Models for Enhanced Predictive Capabilities in Chroman-4-one Research

Computational modeling has become an indispensable tool in modern drug discovery. The refinement of these models will be critical for enhancing our predictive capabilities in the study of this compound and its derivatives. This goes beyond the AI/ML models discussed earlier to include more physics-based approaches.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding mode and affinity of a ligand to its target protein. Continuous improvements in force fields, scoring functions, and sampling algorithms are leading to more accurate and reliable predictions. The use of enhanced sampling techniques in MD simulations can allow for the exploration of longer timescale events, such as conformational changes and ligand dissociation, providing a more dynamic and realistic view of the binding process.

Quantum mechanics (QM) calculations can provide highly accurate information about the electronic structure of molecules, which is essential for understanding their reactivity and intermolecular interactions. The integration of QM methods with molecular mechanics (MM) in QM/MM simulations allows for the study of enzymatic reactions and other processes where bond breaking and formation are involved. The application of these refined computational models will enable a more accurate prediction of the biological activity of novel chroman-4-one derivatives and provide a deeper understanding of their mechanism of action at an atomic level.

| Computational Model | Purpose | Future Refinements and Impact |

| Molecular Dynamics (MD) Simulations | Simulating the time-dependent behavior of a molecular system. | Improved force fields, enhanced sampling methods for more accurate prediction of binding free energies and conformational dynamics. |

| Free Energy Perturbation (FEP)/Thermodynamic Integration (TI) | Rigorous methods for calculating the relative binding free energies of a series of ligands. | Increased accuracy in predicting ligand potency, guiding rational drug design. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, reactive part of the system with quantum mechanics and the rest with molecular mechanics. | Accurate modeling of enzymatic reactions and other processes involving changes in electronic structure. |

| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups responsible for biological activity. | Development of more predictive models for virtual screening and de novo design. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-Chloro-6-methylchroman-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via base-mediated aldol condensation followed by cyclization. For example, reacting substituted arylaldehydes with ketones under inert atmospheres (e.g., nitrogen) minimizes oxidation and improves yields . Temperature control (5–10°C) during the condensation step is critical to avoid side reactions. Cyclization is typically achieved using acid catalysis (e.g., HCl/EtOH). Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time, with yields monitored via HPLC or TLC .

Q. How should researchers characterize the crystal structure of this compound to confirm its purity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound from a solvent like DMF or ethanol via slow evaporation. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data, focusing on bond lengths, angles, and torsional parameters to confirm the chromanone scaffold and substituent positions . Validate purity by comparing experimental melting points (e.g., 236.3 K as a reference ) and spectroscopic data (IR, NMR) with literature.

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Methodological Answer : Store the compound in airtight containers at room temperature (RT) away from moisture and light to prevent degradation . For solubility, prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers (pH 7.4) for biological assays. Use inert atmospheres during weighing to avoid hydrolysis. Monitor stability via UV-Vis spectroscopy over time .

Advanced Research Questions

Q. How does the electronic nature of the chlorine and methyl substituents influence the bioactivity of this compound?

- Methodological Answer : The electron-withdrawing chlorine at position 8 enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes like SIRT2. The methyl group at position 6 contributes to lipophilicity, improving membrane permeability. Use density functional theory (DFT) to calculate charge distribution and molecular docking to simulate binding affinities. Validate with enzyme inhibition assays (IC50) and structure-activity relationship (SAR) studies comparing analogs .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from variations in starting material purity, solvent choice, or reaction scale. Systematically replicate protocols from conflicting studies while controlling for factors like trace moisture (use molecular sieves) or oxygen (employ Schlenk lines). Compare yields using high-precision analytics (e.g., LC-MS) and statistical tools (e.g., ANOVA) to identify significant variables .

Q. What advanced analytical techniques are recommended for studying the compound’s reactivity in complex biological systems?